

A Comparative Analysis of TD-106 Analogs in Targeted Protein Degradation

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For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of **TD-106** and its Analogs' Performance with Supporting Experimental Data.

TD-106, a novel cereblon (CRBN) modulator, has emerged as a versatile scaffold in the development of Proteolysis Targeting Chimeras (PROTACs). As an immunomodulatory drug (IMiD) analog, **TD-106** itself induces the degradation of Ikaros (IKZF1) and Aiolos (IKZF3). Its utility has been expanded by incorporating it as an E3 ligase-recruiting moiety in PROTACs designed to degrade other high-value therapeutic targets, such as the Androgen Receptor (AR) and BET proteins. This guide provides a comparative study of **TD-106** and its analogs, presenting key performance data, detailed experimental protocols, and visualizations of the relevant biological pathways.

Performance Comparison of TD-106 Based Androgen Receptor PROTACs

A key application of the **TD-106** scaffold has been in the development of PROTACs targeting the Androgen Receptor, a critical driver in prostate cancer. A study by Takwale et al. systematically explored the impact of linker attachment position on the **TD-106** scaffold and the linker composition on AR degradation efficiency. The following table summarizes the degradation potency (DC50) and maximal degradation (Dmax) of several **TD-106** analogs in LNCaP prostate cancer cells.[1]



| Compound ID | Linker Position on TD-106 | Target | Cell Line | DC50 (nM) | Dmax (%) |
|----------------|---------------------------------|--------|-----------|-----------|----------|
| TD-802 (33c) | 6-position | AR | LNCaP | 12.5 | 93 |
| Analog 33a | 6-position | AR | LNCaP | >1000 | <20 |
| Analog 33b | 6-position | AR | LNCaP | 58.4 | 85 |
| Analog 34 | 5-position | AR | LNCaP | >1000 | <10 |
| Analog 35 | 7-position | AR | LNCaP | >1000 | <15 |

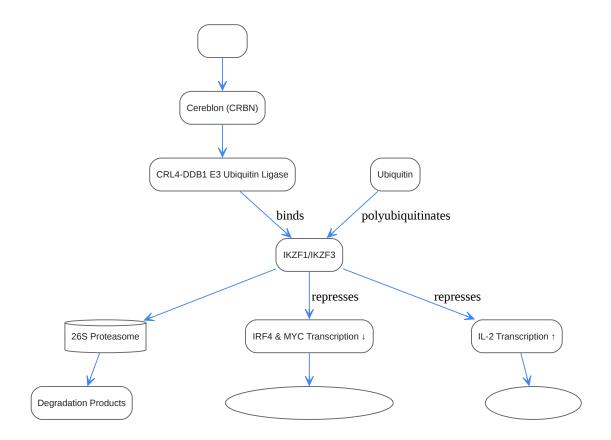
Data sourced from Takwale AD, et al. Eur J Med Chem. 2020.[1]

The data clearly indicates that the linker position on the **TD-106** scaffold is critical for potent AR degradation. Analogs with the linker at the 6-position, particularly TD-802, demonstrated significantly higher potency and efficacy compared to those with linkers at the 5- or 7-positions. TD-802 emerged as a highly effective AR degrader with a DC50 of 12.5 nM and achieving 93% degradation of AR in LNCaP cells.[1]

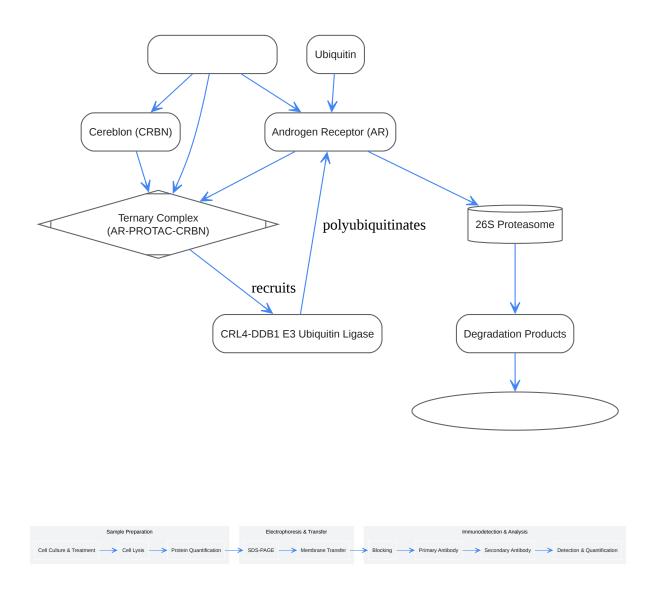
Signaling Pathways and Mechanisms of Action

The degradation of target proteins by **TD-106** and its PROTAC analogs relies on hijacking the ubiquitin-proteasome system. The following diagrams illustrate the key signaling pathways involved.









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References



- 1. Design and characterization of cereblon-mediated androgen receptor proteolysis-targeting chimeras PubMed [pubmed.ncbi.nlm.nih.gov]
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